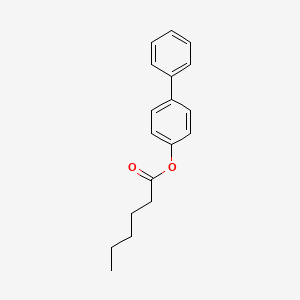

(4-phenylphenyl) Hexanoate

Description

(4-Phenylphenyl) hexanoate, systematically named hexanoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester (IUPAC), is an ester derivative of hexanoic acid with a biphenyl moiety. Its structure comprises a hexanoate chain (C6) esterified to a 2-(4-phenylphenyl)-2-oxoethyl group, conferring unique physicochemical properties due to the aromatic biphenyl substituent . This compound is structurally distinct from simpler alkyl or aryl hexanoates (e.g., ethyl hexanoate or 4-nitrophenyl hexanoate) due to its extended aromatic system, which enhances hydrophobicity and may influence applications in materials science or pharmaceuticals .

Properties

IUPAC Name |

(4-phenylphenyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-5-10-18(19)20-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANHXJWQQPTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylphenyl) Hexanoate typically involves the esterification of hexanoic acid with 4-phenylphenol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases in a solvent-free system. The reaction conditions often include:

- Temperature: 50°C

- Molar ratio of acid to alcohol: 1:3

- Reaction time: 120 minutes

- Enzyme dose: 2%

Industrial Production Methods: Industrial production of this compound may involve continuous processes using biocatalysts to enhance efficiency and yield. The use of response surface methodology (RSM) can optimize the reaction parameters to achieve maximum conversion rates .

Chemical Reactions Analysis

Acidic Hydrolysis

-

Conditions : 1 M H₂SO₄, reflux (6–8 h).

-

Products : Hexanoic acid and 4-phenylphenol.

-

Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification)

-

Conditions : 1 M NaOH, ethanol/water, reflux (4–6 h).

-

Products : Sodium hexanoate and 4-phenylphenol.

The reaction follows second-order kinetics, with rate constants dependent on steric hindrance from the biphenyl group .

Reduction to Alcohols

-

Reagent : LiAlH₄ (4 equiv) in dry THF or ether.

-

Conditions : 0°C to reflux (2–4 h).

-

Products : 1-Hexanol and 4-phenylphenol.

The biphenyl group remains intact due to its stability under reducing conditions .

Transesterification

-

Conditions : Methanol (excess), H₂SO₄ (cat.), reflux (3–5 h).

-

Products : Methyl hexanoate and 4-phenylphenol.

Equilibrium favors ester exchange due to methanol’s high polarity .

Aminolysis

-

Reagents : Primary amines (e.g., methylamine, 2 equiv).

-

Conditions : Reflux in toluene (6–8 h).

-

Products : Hexanamide derivatives and 4-phenylphenol.

Reaction rates decrease with bulky amines due to steric hindrance .

Electrophilic Aromatic Substitution (EAS)

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups meta to the ester (yields <20%).

-

Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives at the para position of the distal phenyl ring .

Stability and Degradation

-

Thermal Stability : Decomposes at >200°C via β-scission of the ester group.

-

Photolysis : UV light (254 nm) induces homolytic cleavage of the ester bond, generating radicals .

This comprehensive profile underscores the compound’s utility in synthetic organic chemistry and its predictable reactivity under standard laboratory conditions.

Scientific Research Applications

(4-phenylphenyl) Hexanoate has diverse applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of (4-phenylphenyl) Hexanoate involves its hydrolysis in biological systems to release hexanoic acid and 4-phenylphenol. These products can interact with various molecular targets and pathways:

Hexanoic Acid: Can be metabolized in the body to produce energy.

4-phenylphenol: May exhibit antimicrobial properties by disrupting microbial cell membranes.

Comparison with Similar Compounds

4-Nitrophenyl Hexanoate

- Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring instead of a biphenyl group.

- This compound is often used in biochemical assays as a chromogenic substrate for esterase activity .

- Applications: Contrasts with (4-phenylphenyl) hexanoate, which is more suited for hydrophobic matrices due to its biphenyl group .

Ethyl Hexanoate

- Structure : A simple alkyl ester with an ethyl group (-CH₂CH₃) as the alcohol moiety.

- Properties : Highly volatile and aromatic, contributing to fruity flavors in foods and beverages (e.g., Chinese liquors, strawberry volatiles) .

- Adsorption Behavior: Ethyl hexanoate exhibits moderate adsorption affinity on anion exchange resins, with breakthrough occurring at 2 bed volumes (BV) and saturation at 33.5 BV in pure solutions. However, this compound’s bulky structure likely reduces adsorption kinetics due to steric hindrance, though direct data are unavailable .

Vanillyl Hexanoate

- Structure : Derived from vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), featuring a hydroxyl and methoxy group on the aromatic ring.

- Antioxidant Activity: Vanillyl hexanoate demonstrates significant antioxidant capacity (comparable to BHT), extending the induction time of rapeseed oil from 4.49 h to 5.28 h in the Rancimat test. This activity is attributed to the phenolic hydroxyl group, which this compound lacks .

- Applications: Used as a food preservative, whereas this compound’s applications remain unexplored in this context .

Physicochemical and Industrial Behavior

Adsorption and Separation

- Hexanoate Adsorption: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption affinity on anion exchange resins than shorter analogs. Pure hexanoate saturates resin at 33.5 BV, while co-fermented samples saturate faster (20 BV) due to competitive binding .

- Relevance to this compound: The biphenyl group may reduce adsorption efficiency due to steric effects, though empirical data are needed.

Volatility and Matrix Interactions

- Ethyl Hexanoate in Food Systems: Volatility is influenced by matrix composition. In wine, gallic acid increases ethyl hexanoate’s headspace release by modifying polarity, while hydrophobic interactions with anthocyanins reduce volatility .

Data Tables

Table 1: Key Properties of Hexanoate Derivatives

Q & A

Q. What unresolved questions exist regarding this compound’s role in chain elongation during anaerobic metabolism?

- Methodological Answer : Open questions include the enzyme specificity for C6 acyl-CoA elongation and competition with β-oxidation. Isotopic tracing (¹³C-acetate) in Clostridium spp. quantifies flux toward hexanoate vs. butyrate. CRISPRi knockdown of hadh (hydroxyacyl-CoA dehydrogenase) clarifies regulatory nodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.